3-Benzyloxyphenyl isothiocyanate
CAS No.: 206559-36-6
Cat. No.: VC1983733
Molecular Formula: C14H11NOS
Molecular Weight: 241.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 206559-36-6 |
---|---|
Molecular Formula | C14H11NOS |
Molecular Weight | 241.31 g/mol |
IUPAC Name | 1-isothiocyanato-3-phenylmethoxybenzene |
Standard InChI | InChI=1S/C14H11NOS/c17-11-15-13-7-4-8-14(9-13)16-10-12-5-2-1-3-6-12/h1-9H,10H2 |
Standard InChI Key | QJLFNDXMZQJMDL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)N=C=S |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)N=C=S |
Introduction
3-Benzyloxyphenyl isothiocyanate is an organic compound with the molecular formula C₁₄H₁₁NOS and a molecular weight of 241.31 g/mol. It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to an isothiocyanate group. This compound is known for its diverse applications in synthetic chemistry and biological research due to its unique structural properties.
Chemistry
3-Benzyloxyphenyl isothiocyanate serves as a building block in the synthesis of complex organic molecules and heterocycles. Its isothiocyanate group allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.
Biology and Medicine
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Isothiocyanates, in general, exhibit biological activities such as inducing apoptosis and modulating cell signaling pathways, which are crucial for their anticancer effects.
Antimicrobial Activity
The compound disrupts biofilm formation and targets metabolic processes in bacterial cells, leading to cell death. This makes it a potential antimicrobial agent against various pathogens.
Biochemical Pathways
3-Benzyloxyphenyl isothiocyanate interacts with enzymes like glutathione S-transferase, forming covalent bonds with thiol groups in proteins. This interaction can inhibit enzyme activity, leading to the accumulation of reactive oxygen species (ROS) and oxidative stress.
Research Findings
Biological Activity | Mechanism | Key Findings |
---|---|---|
Anticancer | Induces apoptosis; activates MAPK pathways | Inhibits growth in cancer cells by inducing apoptosis |
Antimicrobial | Disrupts biofilm formation; targets metabolic processes | Effective against Staphylococcus aureus and other pathogens |
Oxidative Stress | Inhibits glutathione S-transferase | Increases ROS levels leading to cell death |
Gene Expression Modulation | Alters expression of apoptosis-related genes | Influences signaling pathways in cancer cells |
Future Directions
Research on 3-Benzyloxyphenyl isothiocyanate suggests promising avenues for therapeutic applications, particularly in cancer prevention and treatment strategies. Further studies are needed to validate its effectiveness in human clinical trials and explore its potential synergistic effects when combined with other therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume